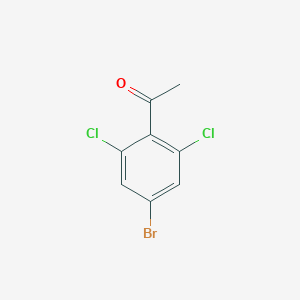

1-(4-bromo-2,6-dichlorophenyl)ethanone

Description

This compound features a phenyl ring substituted with a bromine atom at the para-position (C4) and chlorine atoms at the ortho-positions (C2 and C6), with an acetyl group (COCH₃) at C1. The presence of bromine and chlorine enhances lipophilicity and electronic effects, influencing reactivity and biological activity. Molecular weight is estimated at 280.40 g/mol (C₈H₅BrCl₂O), assuming substitution patterns similar to and .

Properties

Molecular Formula |

C8H5BrCl2O |

|---|---|

Molecular Weight |

267.93 g/mol |

IUPAC Name |

1-(4-bromo-2,6-dichlorophenyl)ethanone |

InChI |

InChI=1S/C8H5BrCl2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |

InChI Key |

JXVVAHYVRPPKFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-bromo-2,6-dichlorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(2,6-dichlorophenyl)ethanone using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at low temperatures to control the addition of bromine .

Another method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as toluene-4-sulfonic acid in acetonitrile. The reaction mixture is refluxed under an inert atmosphere, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2,6-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The carbonyl group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

1-(4-bromo-2,6-dichlorophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a biochemical tool in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,6-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Halogen positioning and identity significantly alter chemical behavior. Key comparisons include:

| Compound Name | Molecular Formula | Substituents | Key Properties | Reference |

|---|---|---|---|---|

| 1-(4-Bromo-2,6-difluorophenyl)ethanone | C₈H₅BrF₂O | Br (C4), F (C2, C6) | Higher lipophilicity; solid/crystalline | |

| 1-(4-Chloro-2,6-dimethylphenyl)ethanone | C₉H₉ClO | Cl (C4), CH₃ (C2, C6) | Reduced halogen interactions; liquid | |

| 1-(4-Bromo-3-chlorophenyl)ethanone | C₈H₆BrClO | Br (C4), Cl (C3) | Altered electrophilicity; solid | |

| 1-(5-Bromo-2,4-difluorophenyl)ethanone | C₈H₅BrF₂O | Br (C5), F (C2, C4) | Distinct substitution pattern; solid |

Key Observations :

- Halogen Type : Bromine and chlorine increase molecular weight and polarizability compared to fluorine, enhancing electrophilic aromatic substitution (EAS) reactivity .

- Substituent Position : Ortho-chlorine atoms (C2, C6) in the target compound may sterically hinder reactions compared to meta-substituted analogs (e.g., ) .

Antimicrobial and Anticancer Activity

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes | Reference |

|---|---|---|---|---|

| 1-(3-Bromo-5-methylphenyl)ethanone | High | High | Superior activity due to Br and CH₃ synergy | |

| 1-(3-Chloro-5-methylphenyl)ethanone | Low | Moderate | Reduced halogen effects | |

| 1-(2-Chloro-4-nitrophenyl)ethanone | Moderate | Not reported | Nitro group enhances electrophilicity |

Key Insights :

- Bromine at para-positions (as in the target compound) may improve membrane permeability and target binding compared to methyl or nitro groups .

- Ortho-chlorine substituents (C2, C6) could reduce cytotoxicity compared to para-chlorine analogs due to steric effects .

Key Points :

- The target compound’s synthesis would likely involve halogen-directed EAS or cross-coupling reactions, similar to and .

- Industrial production may face challenges due to the reactivity of ortho-chlorine atoms, necessitating optimized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.